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Compound of Interest

Compound Name: 1-(3-Bromo-2-fluorophenyl)ethanol

Cat. No.: B580442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Bromo-2-fluorophenyl)ethanol is a halogenated aromatic alcohol. Its chemical structure

incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and an ethanol

group, rendering it a chiral molecule. This compound serves as a valuable intermediate in

organic synthesis, particularly in the development of novel pharmaceutical agents and other

specialty chemicals. The presence of both bromine and fluorine atoms offers multiple reaction

sites for further functionalization, making it a versatile building block in medicinal chemistry.

Understanding its physicochemical properties is crucial for its effective application in research

and development.

Physicochemical Data
The key physicochemical properties of 1-(3-Bromo-2-fluorophenyl)ethanol are summarized

in the table below. These properties are essential for designing synthetic routes, predicting its

behavior in different solvent systems, and for its characterization.
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Property Value Source

Molecular Formula C₈H₈BrFO [1][2][3]

Molecular Weight 219.05 g/mol [1][2][3]

CAS Number 1221715-80-5 [3]

Appearance Liquid [4]

Boiling Point 271.0 ± 25.0 °C (Predicted) [1][2]

Density 1.562 ± 0.06 g/cm³ (Predicted) [1][2]

Topological Polar Surface Area

(TPSA)
20.23 Å² [3]

LogP 2.6415 [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 1 [3]

Rotatable Bonds 1 [3]

Synthesis and Experimental Protocols
The primary synthetic route to 1-(3-bromo-2-fluorophenyl)ethanol involves the reduction of

the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.

Experimental Protocol: Reduction of 1-(3-bromo-2-
fluorophenyl)ethanone
This procedure details a general method for the reduction of a substituted acetophenone to the

corresponding ethanol derivative using a chemical reducing agent.

Materials:

1-(3-bromo-2-fluorophenyl)ethanone

Sodium borohydride (NaBH₄)
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Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromo-2-fluorophenyl)ethanone (1

equivalent) in a mixture of methanol and dichloromethane (a common ratio is 1:1 v/v) under

an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

Reduction: While stirring, slowly add sodium borohydride (1.5 to 2 equivalents) to the

solution in small portions. The addition should be controlled to manage the evolution of

hydrogen gas.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition

of a saturated aqueous solution of ammonium chloride at 0 °C.

Extraction: Allow the mixture to warm to room temperature and then transfer it to a

separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the

aqueous layer).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a
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rotary evaporator to yield the crude product.

Purification: The crude 1-(3-bromo-2-fluorophenyl)ethanol can be purified by column

chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl

acetate in hexanes) to afford the pure product.

Spectroscopic Characterization
The structure of 1-(3-bromo-2-fluorophenyl)ethanol is confirmed through various

spectroscopic techniques. While a specific spectrum for this exact compound is not readily

available in the provided search results, the expected spectral features are outlined below

based on the analysis of similar structures.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance)
Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic

region (typically δ 7.0-7.6 ppm). The coupling patterns will be complex due to the presence

of both bromine and fluorine substituents.

Methine Proton (-CHOH): A quartet or a doublet of doublets is expected for the proton

attached to the carbon bearing the hydroxyl group (typically δ 4.8-5.5 ppm), coupled to the

methyl protons and potentially the hydroxyl proton.

Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group

(typically δ 1.4-1.6 ppm), coupled to the methine proton.

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift

of which can vary depending on the concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Aromatic Carbons: Multiple signals are expected in the aromatic region (typically δ 110-160

ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J

C-F), and smaller couplings will be observed for carbons at two and three bonds away. The

carbon attached to bromine will also have a characteristic chemical shift.

Methine Carbon (-CHOH): The signal for the carbon bearing the hydroxyl group is expected

in the range of δ 65-75 ppm.
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Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the range of

δ 20-25 ppm.

IR (Infrared) Spectroscopy
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600

cm⁻¹ corresponding to the hydroxyl group.[7]

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are

expected just above 3000 cm⁻¹.[8]

C-H Stretch (Aliphatic): Absorption bands for the aliphatic C-H stretching vibrations of the

methyl and methine groups are expected just below 3000 cm⁻¹.[8]

C=C Stretch (Aromatic): Medium to weak absorption bands for the aromatic ring C=C

stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[7]

C-O Stretch: A strong absorption band for the C-O stretching vibration of the secondary

alcohol is expected in the 1050-1150 cm⁻¹ region.

C-Br and C-F Stretches: Absorptions for the C-Br and C-F stretching vibrations will be

present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom (⁷⁹Br and

⁸¹Br isotopes have nearly equal natural abundance).[9] The molecular weight is 219.05, so

peaks around m/z 218 and 220 are expected.

Fragmentation: Common fragmentation patterns would include the loss of a methyl group

(CH₃), a water molecule (H₂O), and cleavage of the C-C bond between the aromatic ring and

the ethanol side chain.

Logical Relationships and Workflow
The following diagram illustrates the central role of 1-(3-Bromo-2-fluorophenyl)ethanol as a

synthetic intermediate, connecting its fundamental properties to its synthesis and potential
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Technical Profile of 1-(3-Bromo-2-fluorophenyl)ethanol.

Conclusion
1-(3-Bromo-2-fluorophenyl)ethanol is a key synthetic intermediate with well-defined, albeit

partially predicted, physicochemical properties. Its synthesis is straightforward, and its structure

offers multiple avenues for further chemical modification. This technical guide provides a

foundational understanding of this compound for professionals engaged in synthetic chemistry

and drug development, highlighting the essential data required for its handling,

characterization, and application in creating more complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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